N-(phenacyl) 4-acetylpyridinium bromide

描述

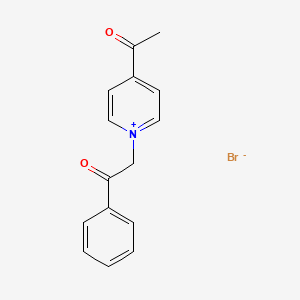

N-(Phenacyl) 4-acetylpyridinium bromide is a quaternary ammonium compound synthesized via the N-alkylation of 4-acetylpyridine with phenacyl bromide (α-bromoacetophenone). This reaction typically proceeds under reflux conditions in dry acetonitrile, yielding a stable pyridinium salt with a phenacyl substituent . The compound’s structure combines the aromatic pyridinium core with an acetyl group at the 4-position and a phenacyl moiety, conferring unique electronic and steric properties. Its synthesis is notable for high efficiency, as evidenced by optimized protocols using stoichiometric equivalents of reactants .

属性

分子式 |

C15H14BrNO2 |

|---|---|

分子量 |

320.18 g/mol |

IUPAC 名称 |

2-(4-acetylpyridin-1-ium-1-yl)-1-phenylethanone;bromide |

InChI |

InChI=1S/C15H14NO2.BrH/c1-12(17)13-7-9-16(10-8-13)11-15(18)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

InChI 键 |

WYIQKYWXFFDLAV-UHFFFAOYSA-M |

规范 SMILES |

CC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Pyridinium Salts

Reactivity in Heterocyclic Formation

Phenacyl bromide’s dual functionality (α-haloketone and aryl group) enables diverse reactivity. For example, N-(phenacyl) 4-acetylpyridinium bromide can participate in cyclization reactions to form fused heterocycles, such as thieno[3,4-b]pyrroles, when reacted with thiophene derivatives under phase-transfer catalysis . In contrast, benzyl bromide-derived pyridinium salts are less reactive in such cyclizations due to the absence of a carbonyl group.

Notably, phenacyl bromide exhibits unexpected bromination behavior in certain contexts. This unique reactivity is attributed to the cleavage of the C-Br bond under specific conditions, releasing Br⁺ for electrophilic substitution .

Electrophilic Behavior and Reaction Pathways

The phenacyl group’s electron-withdrawing acetyl moiety enhances the electrophilicity of the pyridinium core, facilitating nucleophilic attacks. Comparative studies with N-benzylpyridinium salts reveal that the phenacyl derivative undergoes faster nucleophilic substitution due to increased positive charge delocalization . However, in reactions with thiosemicarbazides, phenacyl bromide forms 1,3,4-thiadiazinium bromides (e.g., compound 9a–g) via cyclization, whereas chloroacetone derivatives produce thiazoles, highlighting the influence of the leaving group (Br⁻ vs. Cl⁻) on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。